molecular formula C16H14N2O3 B11640047 1H-benzimidazol-1-yl(3,5-dimethoxyphenyl)methanone

1H-benzimidazol-1-yl(3,5-dimethoxyphenyl)methanone

Cat. No.: B11640047
M. Wt: 282.29 g/mol
InChI Key: MZWHYPYMMSJXTA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-1H-1,3-benzodiazole typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate reagents to form the benzoyl chloride derivative. This intermediate is then reacted with a benzodiazole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

benzimidazol-1-yl-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H14N2O3/c1-20-12-7-11(8-13(9-12)21-2)16(19)18-10-17-14-5-3-4-6-15(14)18/h3-10H,1-2H3

InChI Key

MZWHYPYMMSJXTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2C=NC3=CC=CC=C32)OC

Origin of Product

United States

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